molecular formula C20H30O5 B13898390 9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid

9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid

Cat. No.: B13898390
M. Wt: 350.4 g/mol
InChI Key: ANOICLBSJIMQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid, also known as Prostaglandin E3, is a member of the prostaglandin family. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is involved in various physiological processes, including inflammation and the modulation of immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid typically involves the use of complex organic synthesis techniquesThe double bonds are introduced through controlled dehydrogenation reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale organic synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and yield, often requiring advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid involves its interaction with specific prostaglandin receptors on cell surfaces. These interactions trigger a cascade of intracellular signaling pathways that lead to various physiological effects, such as inflammation and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid is unique due to its specific structure, which confers particular biological activities that are distinct from other prostaglandins. Its role in inflammation and immune modulation makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-[5-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-3-oxocyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOICLBSJIMQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868053
Record name 9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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